
p-Hydroxy Levomilnacipran Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Levomilnacipran is primarily used in the treatment of major depressive disorder (MDD) in adults. The compound this compound is formed through the hydroxylation of Levomilnacipran and is pharmacologically inactive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Levomilnacipran involves several steps, starting from the racemic mixture of Milnacipran. The process includes enantioselective synthesis using ®-epichlorohydrin and subsequent reactions to form the desired enantiomer . The hydroxylation of Levomilnacipran to form p-Hydroxy Levomilnacipran is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4 .
Industrial Production Methods
Industrial production of Levomilnacipran and its metabolites, including p-Hydroxy Levomilnacipran, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and safe, avoiding the use of hazardous intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxy Levomilnacipran Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
p-Hydroxy Levomilnacipran is formed through the metabolic pathway of levomilnacipran. The compound exhibits the following pharmacological characteristics:
- Mechanism of Action : Similar to its parent compound, p-hydroxy levomilnacipran acts as a potent inhibitor of norepinephrine and serotonin transporters. It shows a greater selectivity for norepinephrine reuptake inhibition compared to serotonin, which is crucial for its antidepressant effects .
- Metabolism : The metabolism of levomilnacipran involves hydroxylation to form p-hydroxy levomilnacipran, which may contribute to the overall pharmacological activity observed in patients .
Clinical Efficacy
Numerous studies have evaluated the efficacy of levomilnacipran and its metabolites, including p-hydroxy levomilnacipran, in treating MDD. Key findings from clinical trials include:
- Short-term Efficacy : Clinical trials indicate that levomilnacipran is generally more effective than placebo in reducing depressive symptoms as measured by standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HDRS) .
- Long-term Outcomes : While short-term studies demonstrate significant improvements in depressive symptoms, long-term efficacy data are still inconclusive. Some studies suggest that patients on levomilnacipran may experience prolonged periods without relapse compared to those on placebo .
Summary of Clinical Trials
Therapeutic Uses
The primary application of p-hydroxy levomilnacipran hydrochloride remains within the context of MDD treatment. However, potential therapeutic explorations include:
- Chronic Pain Management : Given its norepinephrine reuptake inhibition properties, there is interest in investigating p-hydroxy levomilnacipran's role in managing chronic pain conditions often associated with depression.
- Anxiety Disorders : The dual action on serotonin and norepinephrine systems may also render it suitable for treating anxiety disorders, although further research is needed to validate this application.
Case Studies and Research Insights
Research into p-hydroxy levomilnacipran has highlighted several case studies that underscore its clinical significance:
- Case Study on Efficacy : A study involving patients with treatment-resistant depression demonstrated that switching to levomilnacipran led to significant improvements in depressive symptoms after failure with other antidepressants. The role of p-hydroxy levomilnacipran as an active metabolite was noted in enhancing therapeutic outcomes .
- Safety Profile : Longitudinal studies have shown that while adverse effects such as hypertension and sexual dysfunction are possible, they are generally manageable. The safety profile supports continued investigation into both levomilnacipran and its metabolites for broader applications beyond MDD .
Wirkmechanismus
The mechanism of action of p-Hydroxy Levomilnacipran Hydrochloride involves its formation as a metabolite of Levomilnacipran. Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milnacipran: The racemic mixture from which Levomilnacipran is derived.
Desvenlafaxine: Another SNRI used in the treatment of MDD.
Venlafaxine: A widely used SNRI with a similar mechanism of action.
Uniqueness
p-Hydroxy Levomilnacipran Hydrochloride is unique due to its specific formation as a metabolite of Levomilnacipran. Unlike other SNRIs, Levomilnacipran has a more balanced reuptake inhibition of serotonin and norepinephrine, which may contribute to its efficacy and side effect profile .
Biologische Aktivität
p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). Understanding the biological activity of this compound is crucial for elucidating its pharmacological properties and potential therapeutic applications.
Pharmacokinetics and Metabolism
Levomilnacipran is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4, leading to the formation of p-hydroxy levomilnacipran and desethyl levomilnacipran. These metabolites are considered pharmacologically inactive but are important for understanding the drug's overall pharmacokinetic profile.
- Absorption : The relative bioavailability of levomilnacipran extended-release capsules is approximately 92% compared to an oral solution, with peak plasma concentrations achieved within 6-8 hours post-administration .
- Protein Binding : Levomilnacipran exhibits about 22% protein binding in plasma, which may influence its distribution and efficacy .
- Elimination : The drug and its metabolites are primarily eliminated through renal excretion, with a mean elimination half-life of approximately 12 hours .
Levomilnacipran functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at their respective transporters. It shows a higher affinity for the norepinephrine transporter compared to the serotonin transporter, with Ki values of 11 nM for hSERT and 91 nM for hNET . This selectivity is critical for its antidepressant effects, as it enhances the availability of these neurotransmitters in the synaptic cleft.
Case Studies
- Montgomery et al. (2013) : A Phase II trial involving 553 outpatients showed that a regimen of 75-100 mg/day of levomilnacipran was more effective than placebo in reducing depression scores over ten weeks .
- Asnis et al. (2013) : A Phase III trial with 713 patients confirmed that all doses (40 mg to 120 mg/day) were significantly more effective than placebo in improving depression metrics over eight weeks .
Summary Table of Key Pharmacological Properties
Property | Value |
---|---|
Bioavailability | 92% relative to oral solution |
Peak Concentration Time | 6-8 hours |
Half-Life | ~12 hours |
Protein Binding | 22% |
Primary Metabolism Pathway | CYP3A4 |
Inhibition Potency (hSERT) | Ki = 11 nM |
Inhibition Potency (hNET) | Ki = 91 nM |
Eigenschaften
CAS-Nummer |
688320-03-8 |
---|---|
Molekularformel |
C₁₅H₂₂N₂O₂·HCl |
Molekulargewicht |
262.35 |
Synonyme |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.